molecular formula C15H13ClO3 B14781041 4-(Benzyloxy)-2-chloro-5-methylbenzoic acid

4-(Benzyloxy)-2-chloro-5-methylbenzoic acid

Katalognummer: B14781041
Molekulargewicht: 276.71 g/mol
InChI-Schlüssel: VPSZEJRBBGMZKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Benzyloxy)-2-chloro-5-methylbenzoic acid is an organic compound with the molecular formula C15H13ClO3. This compound is a derivative of benzoic acid, featuring a benzyloxy group at the 4-position, a chlorine atom at the 2-position, and a methyl group at the 5-position. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-(Benzyloxy)-2-chloro-5-methylbenzoic acid can be synthesized through several methods. One common approach involves the benzylation of 4-hydroxybenzoic acid with benzyl bromide, followed by chlorination and methylation reactions . The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale benzylation, chlorination, and methylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Benzyloxy)-2-chloro-5-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or reducing metals in acid.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of 4-(Benzyloxy)-2-chloro-5-methylbenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Benzyloxy)-2-chloro-5-methylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This makes it valuable in various synthetic and research applications, where its specific reactivity can be leveraged to achieve desired outcomes.

Eigenschaften

Molekularformel

C15H13ClO3

Molekulargewicht

276.71 g/mol

IUPAC-Name

2-chloro-5-methyl-4-phenylmethoxybenzoic acid

InChI

InChI=1S/C15H13ClO3/c1-10-7-12(15(17)18)13(16)8-14(10)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18)

InChI-Schlüssel

VPSZEJRBBGMZKA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1OCC2=CC=CC=C2)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.